molecular formula C7H11Br B15314339 (1-Bromoethenyl)cyclopentane

(1-Bromoethenyl)cyclopentane

Cat. No.: B15314339
M. Wt: 175.07 g/mol
InChI Key: IGQYVIIRKUHEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Bromoethenyl)cyclopentane is an organic compound with the molecular formula C7H11Br It is a derivative of cyclopentane, where a bromoethenyl group is attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromoethenyl)cyclopentane typically involves the bromination of cyclopentene followed by a series of reactions to introduce the ethenyl group. One common method includes the reaction of cyclopentene with bromine to form bromocyclopentane, which is then subjected to further reactions to introduce the ethenyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps to ensure the desired product’s purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-Bromoethenyl)cyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield cyclopentyl derivatives, while addition reactions can produce halogenated cyclopentanes .

Scientific Research Applications

(1-Bromoethenyl)cyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromoethenyl)cyclopentane involves its interaction with specific molecular targets. The bromine atom and the ethenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Bromocyclopentane: A simpler derivative of cyclopentane with a bromine atom attached.

    Cyclopentene: An unsaturated hydrocarbon with a double bond in the cyclopentane ring.

    Cyclopentane: The parent hydrocarbon without any substituents.

Uniqueness

Its structure allows for diverse chemical transformations, making it valuable in various research fields .

Properties

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

1-bromoethenylcyclopentane

InChI

InChI=1S/C7H11Br/c1-6(8)7-4-2-3-5-7/h7H,1-5H2

InChI Key

IGQYVIIRKUHEJF-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CCCC1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.